molecular formula C22H22N2O2S B2568714 3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 946238-23-9

3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No.: B2568714
CAS No.: 946238-23-9
M. Wt: 378.49
InChI Key: ASKUPABACYTRNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, its reactivity, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties can also be included in this analysis .

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve understanding how it interacts with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, or other biochemical interactions .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or modifications that could enhance its properties .

Properties

IUPAC Name

3-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-14-5-9-19(10-6-14)24-12-11-23-21(22(24)26)27-17(4)20(25)18-8-7-15(2)16(3)13-18/h5-13,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKUPABACYTRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SC(C)C(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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